1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structural properties, which include a tetrahydrofuran ring and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the use of protected intermediates to ensure selective reactions at specific sites. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidines, and substituted ethers or esters .
Scientific Research Applications
1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2R,3S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
- (2R,3S,4S,5R)-9-(3,4-Dihydroxy-5-hydroxymethyl-tetrahydrofuran-2-yl)-6-(2-phenyl-cyclopropylamino)-9H-purine-2-carbonitrile
Uniqueness: Its combination of a tetrahydrofuran ring and a pyrimidine dione moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H14N2O5 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6+,8-,9+/m0/s1 |
InChI Key |
HWYVSJPOGFIERF-JWIUVKOKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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